molecular formula C7H11NO2 B13820261 1-(4-amino-3,6-dihydro-2H-pyran-5-yl)ethanone

1-(4-amino-3,6-dihydro-2H-pyran-5-yl)ethanone

Cat. No.: B13820261
M. Wt: 141.17 g/mol
InChI Key: ULCGTCSMQCHAHG-UHFFFAOYSA-N
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Description

1-(4-amino-3,6-dihydro-2H-pyran-5-yl)ethanone is a chemical compound that features a pyran ring, which is a six-membered oxygen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-3,6-dihydro-2H-pyran-5-yl)ethanone can be achieved through several methods. One common approach involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . Another method includes the use of molecular iodine as a catalyst for the practical and mild synthesis of substituted pyrans under solvent-free conditions at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as molecular iodine or transition metals can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-3,6-dihydro-2H-pyran-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(4-amino-3,6-dihydro-2H-pyran-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This detailed article provides a comprehensive overview of 1-(4-amino-3,6-dihydro-2H-pyran-5-yl)ethanone, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-(4-amino-3,6-dihydro-2H-pyran-5-yl)ethanone

InChI

InChI=1S/C7H11NO2/c1-5(9)6-4-10-3-2-7(6)8/h2-4,8H2,1H3

InChI Key

ULCGTCSMQCHAHG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(CCOC1)N

Origin of Product

United States

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